molecular formula C13H11FO B1273162 1-(Benzyloxy)-4-fluorobenzene CAS No. 370-78-5

1-(Benzyloxy)-4-fluorobenzene

Cat. No. B1273162
CAS RN: 370-78-5
M. Wt: 202.22 g/mol
InChI Key: GOJNJAKUQZLPPP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 1-(Benzyloxy)-4-fluorobenzene includes a benzyl ether group (-OCH2C6H5) and a fluorine atom as substituents on the benzene ring.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, where a leaving group on an aromatic ring is replaced by a nucleophile, such as a fluorine-containing reagent. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting hexafluorobenzene with lithium dimesitylphosphide . Similarly, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was synthesized using a combination of nucleophilic aromatic substitution and other reactions, with spectral methods such as IR, NMR, and mass spectrometry used for identification .

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be determined using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond . The molecular structure of gaseous 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry10.

Chemical Reactions Analysis

Fluorinated benzenes can undergo various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in reactions. For example, the synthesis of 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides involved an intramolecular double-cyclization of epoxide-tethered 2-fluorobenzene sulfonamides .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into an aromatic ring can significantly affect the physical and chemical properties of the compound. Fluorobenzenes, such as fluorobenzene and 1,2-difluorobenzene, are recognized as versatile solvents in organometallic chemistry due to their weak ability to donate π-electron density and their chemical inertness . The crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with bifurcated C–H⋯F–C interactions, highlighting the role of weak intermolecular interactions in crystal packing .

Scientific Research Applications

  • Synthesis and Characterization of Novel Chalcones Derivatives

    • Field : Pharmaceutical and medicinal chemistry .
    • Application : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry .
    • Method : Compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • Results : The synthesized compounds were screened for antimicrobial activity .
  • [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

    • Field : Organic Chemistry .
    • Application : The study focuses on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .
    • Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
    • Results : Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
  • C-H Activation Reactions

    • Field : Organic Chemistry.
    • Application : 5-Benzyloxy-1-Boc-indole-2-boronic acid, a compound similar to 1-(Benzyloxy)-4-fluorobenzene, is used in C-H activation reactions.
    • Method : The compound is used to enable the direct functionalization of C-H bonds in organic molecules.
    • Results : The results of these reactions are not specified in the source.
  • Benzylic Oxidations and Reductions

    • Field : Organic Chemistry .
    • Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-4-fluorobenzene, are activated toward free radical attack . This property enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
    • Method : The oxidation of alkyl side-chains is usually effected by hot acidic permanganate solutions .
    • Results : The results of these reactions are not specified in the source .
  • Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine

    • Field : Medicinal Chemistry .
    • Application : This compound is useful for synthesizing analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
    • Method : The synthetic strategy involves the introduction of a new chiral center during the synthetic pathway .
    • Results : The configuration of the two diastereomers was assigned using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
  • Benzyloxyacetone in Synthesis

    • Field : Organic Chemistry .
    • Application : Benzyloxyacetone, a compound similar to 1-(Benzyloxy)-4-fluorobenzene, is used in various synthesis processes .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of these applications are not specified in the source .
  • Synthesis of Transition Metal Complexes

    • Field : Inorganic Chemistry .
    • Application : Transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Method : The Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with methanolic solution of various aminophenol derivatives .
    • Results : The synthesized metal (II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
  • Coumarin-based Derivatives as Bioactive Molecules

    • Field : Medicinal Chemistry .
    • Application : The coumarin core, similar to the benzyloxy group in 1-(Benzyloxy)-4-fluorobenzene, is a structural motif highly recurrent in both natural products and bioactive molecules .
    • Method : The coumarin nucleus has been widely decorated to develop compounds showing diverse pharmacological activities .
    • Results : Depending on the substituents and branching positions around the bicyclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
  • [1,2]-Wittig Rearrangement

    • Field : Organic Chemistry .
    • Application : The study focuses on the [1,2]-Wittig Rearrangement of 2-(2-benzyloxyphenyl)oxazoline .
    • Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
    • Results : Good diastereoselectivity is obtained .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications or areas that need further investigation.


properties

IUPAC Name

1-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNJAKUQZLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371071
Record name 1-(benzyloxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-fluorobenzene

CAS RN

370-78-5
Record name 1-Fluoro-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(benzyloxy)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370-78-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YD Kwon, J Son, JH Chun - The Journal of Organic Chemistry, 2019 - ACS Publications
Hypervalent diaryliodonium salts have been used to produce various [ 18 F]fluoroarenes. The iodonium salt approach as a labeling precursor has been established to equally afford …
Number of citations: 22 pubs.acs.org
L Liu, Y Tang, K Wang, T Huang… - The Journal of Organic …, 2021 - ACS Publications
A facile and general method for constructing carbon–heteroatom (C–P, C–O, C–S, and C–N) bonds via C–N cleavage of benzyl ammonium salts under transition-metal-free conditions …
Number of citations: 18 pubs.acs.org
SR Dubbaka, VR Narreddula, S Gadde, T Mathew - Tetrahedron, 2014 - Elsevier
A simple and practical procedure for the silver-mediated fluorination of aryl- and heteroaryltrifluoroborates with electrophilic fluorine from Selectfluor ® and LiOH·H 2 O is presented. …
Number of citations: 32 www.sciencedirect.com
H Zhang, J Wu, X Zhang, M Fan - The Journal of Organic …, 2023 - ACS Publications
An efficient and mild fluorination method through LiBF 4 -promoted aromatic fluorodetriazenation of 3,3-dimethyl-1-aryltriazenes is developed. The reaction proceeds smoothly and …
Number of citations: 3 pubs.acs.org
SR Dubbaka, S Gadde, VR Narreddula - Synthesis, 2015 - thieme-connect.com
The synthesis of fluorinated arenes by the iron-mediated fluorination of potassium aryltrifluoroborates with Selectfluor ® and potassium fluoride is described. The fluorination reaction …
Number of citations: 7 www.thieme-connect.com
K Singh, G Sharma, M Shukla, R Kant… - The Journal of …, 2018 - ACS Publications
An efficient synthesis of biaryl ethers, from electron-deficient aryl halides using NaH/DMSO under metal- and phenol-free conditions, has been achieved to access dibenzo-bistriazolo-1,…
Number of citations: 9 pubs.acs.org
C Cazorla - 2011 - theses.hal.science
Ce travail a tout d’abord porté sur la réactivité des dérivés borés puis sur la réaction de O-alkylation des alcools aromatiques. L’utilisation des composés borés est en plein essor. Ils …
Number of citations: 4 theses.hal.science

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